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molecular formula C10H10N2O3S B1428753 Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate CAS No. 955886-84-7

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Cat. No. B1428753
M. Wt: 238.27 g/mol
InChI Key: SYZNSAWWLCRFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842713B2

Procedure details

To a stirred solution of methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate (100 g, 0.42 mol) in DMF (1 L) was added drop wise isoamyl nitrite (108 g, 0.92 mol) at 65° C. Then the resulting mixture was stirred at 65° C. for 20 min. TLC (EtOAc/Petroleum ether 1:4) showed the reaction was complete. After cooling to ambient temperature, the mixture was poured into ice water (1 L). The resulting mixture was extracted with EtOAc (1 L×3). The combined organic layers were washed with water (1 L×2), dried over Na2SO4 and concentrated in vacuum. The residue was purified by chromatography (silica gel, EtOAc/Petroleum ether 1:50 to 1:10) to afford the product (22 g, 23%) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 9.050 (s, 1H), 8.285-8.281 (d, 1H), 7.592-7.587 (d, 1H), 4.110 (s, 3H), 3.965 (s, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
23%

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[C:7]([O:15][CH3:16])[C:5]=2[N:6]=1.N(OCCC(C)C)=O>CN(C=O)C>[CH3:16][O:15][C:7]1[C:5]2[N:6]=[CH:2][S:3][C:4]=2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC=1SC2=C(N1)C(=CC(=C2)C(=O)OC)OC
Name
Quantity
108 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
Then the resulting mixture was stirred at 65° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (1 L×3)
WASH
Type
WASH
Details
The combined organic layers were washed with water (1 L×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel, EtOAc/Petroleum ether 1:50 to 1:10)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC(=CC2=C1N=CS2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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